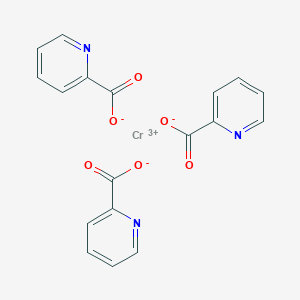
Mercury bis(4-chlorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury bis(4-chlorobenzoate) is a chemical compound that has been used in scientific research for many years. It is a white powder that is soluble in organic solvents and has been used in various applications, including as a catalyst and as a reagent in organic synthesis.
Wirkmechanismus
Mercury bis(4-chlorobenzoate) acts as a Lewis acid catalyst in many organic synthesis reactions. It can coordinate with electron-rich species, such as alcohols and amines, to form stable complexes. The coordination of these species with mercury bis(4-chlorobenzoate) can activate them towards nucleophilic attack, leading to the formation of new bonds. In addition, mercury bis(4-chlorobenzoate) can also act as a nucleophile in some reactions, attacking electrophilic species to form new bonds.
Biochemische Und Physiologische Effekte
Mercury bis(4-chlorobenzoate) is a toxic compound that can have harmful effects on living organisms. It can cause damage to the liver, kidneys, and nervous system. It can also cause skin irritation and allergic reactions. Therefore, it is important to handle this compound with care and to follow strict safety protocols when working with it in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using mercury bis(4-chlorobenzoate) in laboratory experiments include its high catalytic activity and its ability to activate electron-rich species towards nucleophilic attack. However, its toxic nature and potential for harm to living organisms limit its use in certain applications. Therefore, it is important to use this compound only in well-ventilated areas and to dispose of it properly after use.
Zukünftige Richtungen
There are several future directions for the use of mercury bis(4-chlorobenzoate) in scientific research. One area of interest is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of interest is the use of mercury bis(4-chlorobenzoate) in the synthesis of new polymeric materials with unique properties. In addition, the use of mercury bis(4-chlorobenzoate) in the preparation of organometallic compounds for use in catalysis and materials science is also an area of future research.
Synthesemethoden
Mercury bis(4-chlorobenzoate) can be synthesized by reacting mercury(II) oxide with 4-chlorobenzoic acid in the presence of a solvent such as acetic acid. The reaction is exothermic and produces mercury bis(4-chlorobenzoate) as a white powder. The reaction can be carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the product.
Wissenschaftliche Forschungsanwendungen
Mercury bis(4-chlorobenzoate) has been used in various scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of esters and amides. It has also been used as a reagent in the preparation of organometallic compounds. In addition, mercury bis(4-chlorobenzoate) has been used in the synthesis of polymeric materials, such as polycarbonates and polyesters.
Eigenschaften
CAS-Nummer |
15516-76-4 |
|---|---|
Produktname |
Mercury bis(4-chlorobenzoate) |
Molekularformel |
C14H8Cl2HgO4 |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
4-chlorobenzoate;mercury(2+) |
InChI |
InChI=1S/2C7H5ClO2.Hg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
WQPHTPYIKIWESZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
Andere CAS-Nummern |
15516-76-4 |
Verwandte CAS-Nummern |
74-11-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
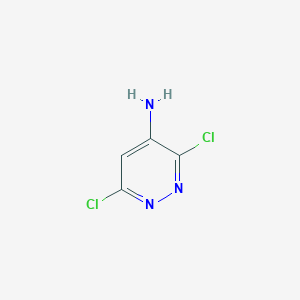
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)

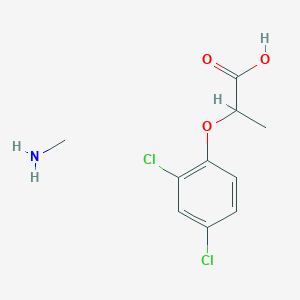
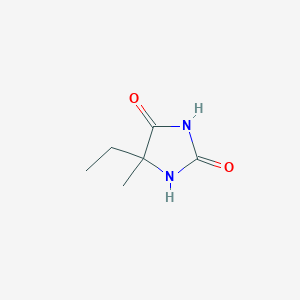
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
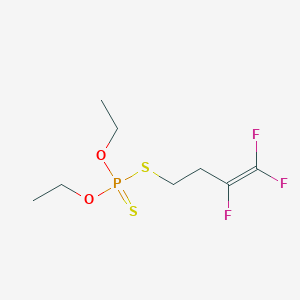
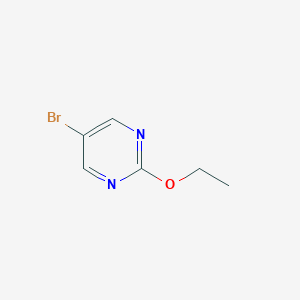
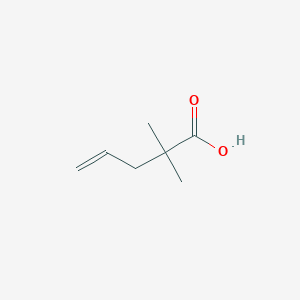
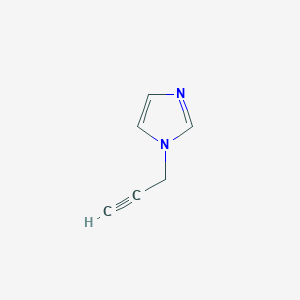
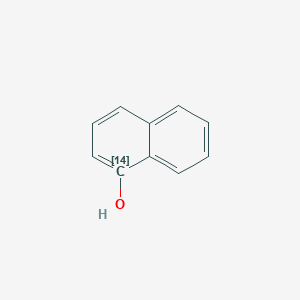
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
